

Introduction: The Structural Elucidation of a Key Kinase Inhibitor Scaffold

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Compound of Interest

Compound Name: *5-Chloro-N-methylpyrimidin-2-amine*

CAS No.: 45715-16-0

Cat. No.: B1592319

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5-Chloro-N-methylpyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a foundational scaffold for a variety of kinase inhibitors, which are crucial in the development of targeted cancer therapies and treatments for inflammatory diseases.[1][2] The precise arrangement of its substituents—a chloro group at the 5-position and an N-methylamino group at the 2-position—is critical to its biological activity and interaction with molecular targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural characterization of such molecules.[3] It provides detailed information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ^1H (proton) and ^{13}C (carbon-13). This guide offers a comprehensive analysis of the ^1H and ^{13}C NMR spectra of **5-Chloro-N-methylpyrimidin-2-amine**, explains the rationale behind spectral assignments, provides a validated experimental protocol for data acquisition, and explores the application of advanced 2D NMR techniques for complete structural verification.

Molecular Structure and Atom Numbering

A clear assignment of NMR signals requires a standardized numbering system for the atoms in the molecule. The following diagram illustrates the structure of **5-Chloro-N-methylpyrimidin-2-amine** with the conventional numbering for the pyrimidine ring.

Caption: Molecular structure of **5-Chloro-N-methylpyrimidin-2-amine**.

Part 1: ^1H NMR Spectral Analysis

The ^1H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule.[3] For **5-Chloro-N-methylpyrimidin-2-amine**, we expect three distinct signals corresponding to the pyrimidine ring protons, the N-methyl protons, and the amine proton.

Predicted Chemical Shifts, Multiplicity, and Integration

- **Pyrimidine Protons (H4 and H6):** Due to the molecule's symmetry, the protons at positions 4 and 6 are chemically equivalent. They are attached to sp^2 -hybridized carbons in an electron-deficient aromatic ring, which deshields them significantly. Therefore, they are expected to resonate at a low field (downfield). Because they are equivalent, they will not split each other and should appear as a single peak.
 - Expected Signal: A singlet at approximately δ 8.0-8.5 ppm.
 - Integration: 2H.
- **N-Methyl Protons (H7):** The protons of the methyl group are attached to a carbon bonded to a nitrogen atom. This environment is relatively shielded compared to the aromatic protons, so their signal will appear at a higher field (upfield).[4] The three protons are equivalent and have no adjacent, non-equivalent protons to couple with, resulting in a singlet.
 - Expected Signal: A singlet at approximately δ 2.9-3.1 ppm.
 - Integration: 3H.
- **Amine Proton (N-H):** The chemical shift of the N-H proton is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-protic solvent like CDCl_3 , it might be a sharp signal, while in DMSO-d_6 , it is often a broader singlet. It can sometimes show coupling to the adjacent methyl protons (a quartet), but this is often not observed due to the rapid exchange of the amine proton or quadrupolar broadening from the ^{14}N nucleus.

- Expected Signal: A broad singlet at approximately δ 5.0-6.0 ppm.
- Integration: 1H.

Data Summary Table: ^1H NMR

Assigned Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H4 / H6	8.0 - 8.5	Singlet (s)	2H	Protons on an electron-deficient heteroaromatic ring; chemically equivalent.
N-CH ₃ (H7)	2.9 - 3.1	Singlet (s)	3H	Aliphatic protons attached to a nitrogen atom.
N-H	5.0 - 6.0	Broad Singlet (br s)	1H	Exchangeable proton; chemical shift is solvent and concentration-dependent.

Part 2: ^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum reveals the carbon framework of a molecule.[3] In a standard proton-decoupled spectrum, each unique carbon atom produces a single sharp line. For **5-Chloro-N-methylpyrimidin-2-amine**, four distinct carbon signals are expected.

Predicted Chemical Shifts

- C2 Carbon: This carbon is bonded to three highly electronegative nitrogen atoms (two in the ring, one in the amino group). This environment causes extreme deshielding, pushing its signal significantly downfield.

- Expected Signal: Approximately δ 160-165 ppm.
- C4 and C6 Carbons: These two carbons are equivalent due to symmetry. They are part of the aromatic ring and bonded to nitrogen, resulting in a downfield shift.
 - Expected Signal: Approximately δ 155-160 ppm.
- C5 Carbon: This carbon is directly attached to the electronegative chlorine atom. The inductive effect of chlorine deshields the carbon, but this effect is often less pronounced than that of ring nitrogens in a heteroaromatic system.
 - Expected Signal: Approximately δ 115-125 ppm.
- N-Methyl Carbon (C7): This is an aliphatic sp^3 -hybridized carbon. It is the most shielded carbon in the molecule and will appear far upfield.^[4]
 - Expected Signal: Approximately δ 25-30 ppm.

Data Summary Table: ^{13}C NMR

Assigned Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C2	160 - 165	Bonded to three nitrogen atoms, causing strong deshielding.
C4 / C6	155 - 160	Equivalent sp^2 carbons in a heteroaromatic ring, bonded to nitrogen.
C5	115 - 125	sp^2 carbon bonded to an electronegative chlorine atom.
C7 (N-CH ₃)	25 - 30	Shielded sp^3 aliphatic carbon.

Part 3: Validated Experimental Protocol

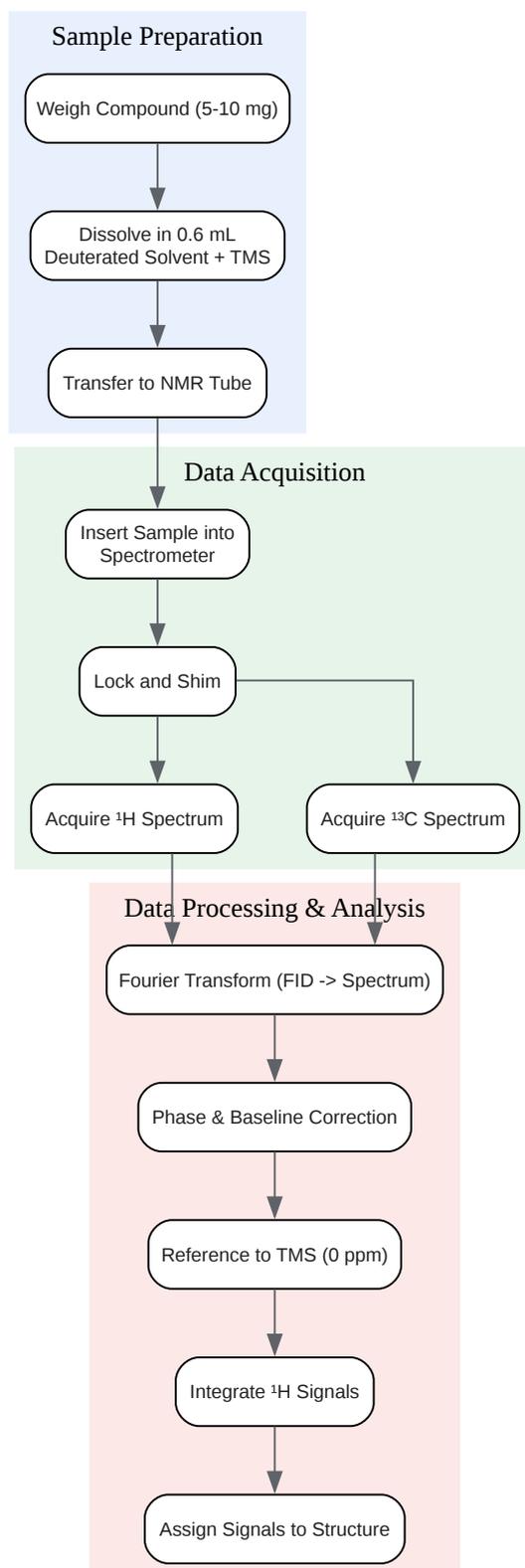
Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a self-validating system for the analysis of **5-Chloro-N-methylpyrimidin-2-amine**.

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh 5-10 mg of the high-purity compound.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent. Causality: DMSO-d₆ is often preferred for compounds with exchangeable protons (like N-H) as it slows the exchange rate, leading to sharper N-H signals. CDCl₃ is also suitable but may result in a broader N-H peak.
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm.^[4]
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Insert the sample into a spectrometer (e.g., 400 MHz or higher).
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Set acquisition parameters:
 - Pulse Angle: 30-45 degrees. Causality: A smaller pulse angle allows for a shorter relaxation delay without saturating the signals, increasing throughput.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 2-4 seconds.
 - Number of Scans (ns): 8-16. Causality: Averaging multiple scans improves the signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Use a standard proton-decoupled pulse program (e.g., zgpg30).

- Set acquisition parameters:
 - Pulse Angle: 30 degrees.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans (ns): 128-1024. Causality: A higher number of scans is required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope and its smaller gyromagnetic ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase correction and baseline correction to obtain a clean spectrum.
 - Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
 - Integrate the peaks in the ^1H spectrum to determine the relative proton ratios.

Experimental Workflow Diagram



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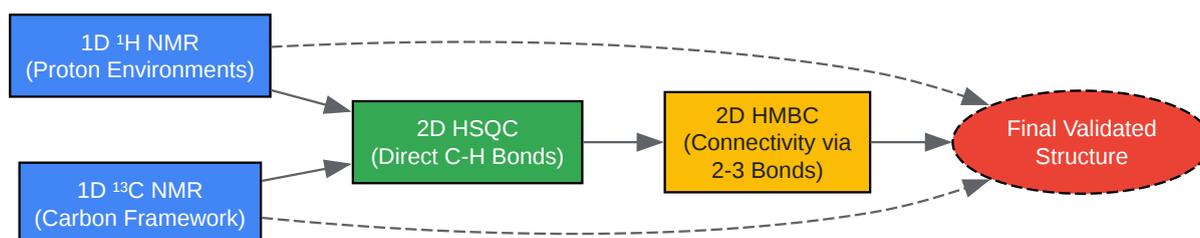
Caption: Standard workflow for NMR spectral acquisition and analysis.

Part 4: Advanced 2D NMR for Unambiguous Assignment

While the structure of **5-Chloro-N-methylpyrimidin-2-amine** is simple enough to be assigned with 1D NMR, complex derivatives require 2D techniques for definitive proof of structure. These experiments correlate signals and provide connectivity information.[5]

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would show a cross-peak between the H4/H6 protons and the C4/C6 carbon, and another between the methyl protons and the methyl carbon. This confirms the direct C-H bonds.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular skeleton. Expected correlations would include:
 - From the methyl protons (H7) to C2.
 - From the ring protons (H4/H6) to C2, C5, and the other ring carbon (C6/C4).
- COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. For this molecule, no cross-peaks would be expected as there are no vicinal non-equivalent protons.

Logical Relationship of NMR Experiments



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Caption: Interconnectivity of NMR experiments for structural elucidation.

Conclusion

The comprehensive analysis of ^1H and ^{13}C NMR spectra, guided by the fundamental principles of chemical shift and coupling, allows for the confident structural determination of **5-Chloro-N-methylpyrimidin-2-amine**. The predicted spectra, characterized by a downfield aromatic singlet, an upfield N-methyl singlet, and four distinct carbon signals, provide a clear spectral signature for this important chemical entity. By following a rigorous experimental protocol and employing advanced 2D NMR techniques when necessary, researchers can ensure the identity, purity, and structural integrity of this compound, which is a critical requirement for its application in drug discovery and development.

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